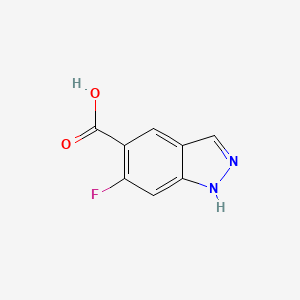

6-fluoro-1H-indazole-5-carboxylic acid

Description

Significance of the Indazole Scaffold in Contemporary Chemical Biology

The indazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The significance of the indazole scaffold is underscored by its presence in a multitude of compounds that have been investigated for a wide spectrum of pharmacological activities.

Research has demonstrated that indazole derivatives possess a broad range of biological properties, including:

Anticancer Activity: A number of indazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net For instance, certain indazole derivatives have been investigated as inhibitors of Aurora kinases, which play a crucial role in cell division. nih.govresearchgate.net

Anti-inflammatory Effects: The indazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects by inhibiting enzymes involved in the inflammatory cascade.

Antimicrobial Properties: Researchers have also explored the potential of indazole derivatives as antibacterial and antifungal agents.

Cardiovascular Applications: Some indazole derivatives have been studied for their potential in treating cardiovascular diseases, with mechanisms including the inhibition of Rho kinase. google.com

Neurological Activity: The versatility of the indazole scaffold has also led to its investigation in the context of neurological disorders.

The therapeutic potential of this scaffold is evidenced by the number of indazole-based drugs that have entered clinical trials and are used in clinical practice. The ability of the indazole ring to engage in various types of intermolecular interactions, such as hydrogen bonding and pi-stacking, contributes to its ability to bind effectively to a diverse range of biological macromolecules.

Overview of 6-Fluoro-1H-Indazole-5-Carboxylic Acid within the Indazole Family

This compound is a specific derivative within the broader indazole family. Its structure is characterized by the presence of a fluorine atom at the 6-position and a carboxylic acid group at the 5-position of the indazole ring. The introduction of a fluorine atom into a drug candidate can often enhance its metabolic stability, binding affinity, and bioavailability. The carboxylic acid group, on the other hand, can serve as a handle for further chemical modifications or as a key interacting group with a biological target.

While the indazole scaffold itself is extensively studied, detailed research findings specifically on this compound are limited in publicly available scientific literature. Much of the available information focuses on its isomers, such as 6-fluoro-1H-indazole-3-carboxylic acid. chemimpex.com Nevertheless, as a member of the fluoro-indazole-carboxylic acid class, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest that it could be a valuable intermediate for medicinal chemists engaged in drug discovery programs.

Below is a data table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| CAS Number | 1360943-00-5 bldpharm.com |

Historical Development of Indazole Core Synthesis

The journey of indazole synthesis began in the late 19th century. The first synthesis of the parent compound, 1H-indazole, is credited to Nobel laureate Emil Fischer in the 1880s. caribjscitech.com His work involved the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com Initially attempting to create an anhydride, Fischer unexpectedly isolated a product without oxygen, which was later confirmed to be indazole. caribjscitech.com

Following this discovery, a variety of classical methods were established. These early syntheses often relied on intramolecular cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. Key historical approaches include:

Jacobsen Indazole Synthesis: This method involves the cyclization of N-aryl-N'-acyl or N-aryl-N'-sulfonyl hydrazines.

Davis-Beirut Reaction: The reaction of a Schiff base with an arylsulfonyl azide to form an intermediate that cyclizes to an indazole.

Von Richter Synthesis: This involves the reaction of o-nitrobenzaldehyde with potassium cyanide.

These foundational methods, while historically significant, often suffered from limitations such as harsh reaction conditions, limited substrate scope, and low yields, paving the way for the development of more robust and versatile synthetic strategies.

Conventional Synthetic Routes to this compound Analogs

Conventional methods for synthesizing indazole analogs, including those with fluoro and carboxylic acid substitutions, typically involve multi-step sequences. A common strategy for creating substituted 1-aryl-1H-indazoles involves the formation of an arylhydrazone, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. nih.govnih.gov This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. nih.gov

Another widely used conventional route is the reaction of o-fluorobenzaldehydes or their corresponding O-methyloximes with hydrazine (B178648). acs.org This method provides a practical synthesis for indazoles, and using the O-methyloxime derivatives can effectively prevent a competing Wolff-Kishner reduction. acs.org Similarly, the synthesis of 3-amino-1H-indazoles can be achieved by reacting ortho-fluorobenzonitriles with hydrazine hydrate. nih.gov

The synthesis of indazole-3-carboxylic acids has traditionally been accomplished through methods like the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions. google.com However, these routes can be challenging to scale up safely. google.com

Advanced Synthetic Strategies for Substituted Indazoles

The limitations of classical methods have spurred the development of advanced synthetic strategies, offering greater efficiency, regioselectivity, and functional group tolerance. benthamdirect.com These modern techniques are broadly categorized into transition metal-catalyzed, organocatalytic, and photochemical/electrochemical approaches.

Transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of a wide array of derivatives through novel bond formations. benthamdirect.comnih.govresearchgate.net Catalysts based on palladium (Pd), copper (Cu), and rhodium (Rh) are particularly prominent.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for intramolecular C-N bond formation to construct the indazole ring. caribjscitech.com For example, the direct arylation of 2H-indazoles with aryl bromides can be achieved with high yields using a Pd(OAc)₂ catalyst. researchgate.net Another approach involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often employed in cascade reactions. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst provides an efficient route to 2H-indazoles. organic-chemistry.org Copper has also been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in reactions involving C-H activation. nih.gov For instance, Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with acrylates can furnish 2H-indazoles. nih.gov Another strategy involves the Rh(III)-promoted double C-H activation of aldehyde phenylhydrazones to afford 1H-indazoles. nih.gov

The table below summarizes selected transition metal-catalyzed methods for indazole synthesis.

| Catalyst System | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / KOAc | Direct Arylation | 2H-indazoles, Aryl bromides | 3-Aryl-2H-indazoles researchgate.net |

| Cu₂O-NP / Ligand-free | One-pot, Three-component | 2-halobenzaldehydes, Primary amines, Sodium azide | 2H-indazoles organic-chemistry.org |

| Rh(III) / Cu(OAc)₂ | C-H Functionalization | Azobenzenes, Acrylates | 2H-indazoles nih.gov |

| CuI / TMEDA | One-pot, Three-component | 2-bromobenzaldehydes, Primary amines, Sodium azide | 2-Aryl-2H-indazoles caribjscitech.com |

Organocatalytic and Brønsted Acid/Base Catalyzed Reactions

In a move towards more sustainable chemistry, metal-free synthetic routes have gained significant attention. Organocatalysis, which uses small organic molecules to accelerate reactions, offers a powerful alternative to transition-metal catalysis.

A recent development in this area is the use of organic dyes as organocatalysts. For example, gallocyanine has been identified as an effective catalyst for the halogenation of indazoles and pyrazoles using N-halosuccinimides. acs.org This method is advantageous as it operates under mild conditions without the need for light, oxidizing agents, or high temperatures. acs.org

Brønsted acids and bases also play a crucial role in catalyzing indazole synthesis. For instance, the cyclization step in the synthesis of 1-aryl-1H-indazoles from arylhydrazones is often promoted by a base to facilitate deprotonation. nih.gov Similarly, acid catalysts are used in the deprotection/cyclization sequence for forming 3-aminoindazoles. organic-chemistry.org

Photochemical and electrochemical methods represent emerging frontiers in organic synthesis, offering unique reactivity and often milder reaction conditions. doaj.org These strategies have been successfully applied to the synthesis of indazoles.

Photochemical Synthesis: Light can be used to induce cyclization reactions to form the indazole core. A metal-free synthesis of 2H-indazoles has been developed where 2-((aryl/alkyl/H)ethynyl)aryltriazenes react with arylsulfinic acids under visible-light irradiation at room temperature. organic-chemistry.orgresearchgate.net This reaction proceeds without an external photocatalyst. organic-chemistry.orgresearchgate.net Another photochemical strategy involves the transformation of 1H- and 2H-indazoles into benzimidazoles, proceeding through an excited-state tautomerization followed by photochemical rearrangement. nih.govnih.gov

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for forming bonds via oxidation or reduction, often avoiding the need for chemical oxidants or reductants. rsc.org A variety of 1H-indazole derivatives can be synthesized in moderate to good yields via an electrochemical radical C(sp²)–H/N–H cyclization of arylhydrazones. rsc.org This method is performed under metal-catalyst-free and chemical-oxidant-free conditions. rsc.org Furthermore, the regioselective C3–H sulfonylation of 2H-indazoles has been achieved using an electrochemical approach that is free of transition metals and external oxidants. acs.org The selective synthesis of 1H-indazole N-oxides can also be achieved electrochemically, with the outcome dependent on the cathode material used. nih.gov

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals, including indazoles. rsc.orgsamipubco.com

Key aspects of green chemistry in indazole synthesis include:

Use of Greener Solvents: Researchers have explored replacing traditional volatile organic solvents with more environmentally benign alternatives. For example, polyethylene (B3416737) glycol (PEG 300) has been used as a green solvent for the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without a catalyst or that use non-toxic, earth-abundant metals is a core goal. The photochemical and electrochemical methods mentioned previously often fall into this category, avoiding the need for heavy metal catalysts. organic-chemistry.orgresearchgate.netrsc.org A grinding protocol using ammonium chloride in ethanol has been reported as an eco-friendly method for synthesizing 1-H-indazole derivatives. samipubco.com

Energy Efficiency: Utilizing energy sources like visible light or electricity can be more efficient and less energy-intensive than traditional thermal heating. rsc.org A visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes to indazoles has been developed as a metal-free and environmentally benign method. rsc.org

The table below highlights some green approaches to indazole synthesis.

| Green Principle | Methodology | Key Features | Reference |

|---|---|---|---|

| Alternative Energy Source | Visible-light irradiation | Metal-free synthesis of 2H-indazoles from aryltriazenes | organic-chemistry.orgresearchgate.net |

| Atom Economy | Electrochemical C-H/N-H cyclization | Avoids chemical oxidants; H₂ is the byproduct | rsc.org |

| Safer Solvents | Cu₂O-NP catalysis in PEG 300 | Use of a recyclable, non-toxic solvent | organic-chemistry.org |

| Catalyst-Free Conditions | Grinding with NH₄Cl in EtOH | Simple, efficient, and avoids hazardous catalysts | samipubco.com |

Advancements in the Synthesis of this compound and Structurally Related Analogs

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of specifically substituted indazoles, such as this compound, is of significant interest for the development of new pharmaceuticals. This article details contemporary synthetic methodologies applicable to this class of compounds, focusing on green chemistry, advanced energy input methods, asymmetric synthesis, and subsequent functionalization.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGASCBMGCCMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving Indazole Derivatives

Elucidation of Reaction Pathways in Indazole Synthesis

The synthesis of the indazole core can be achieved through various reaction pathways, often involving cyclization strategies. Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for constructing the indazole ring system. For instance, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides an efficient route to 1H-indazoles. The proposed mechanism for this transformation begins with the coordination of the imidate to the rhodium catalyst, followed by C-H activation to form a rhodacycle intermediate. Subsequent migratory insertion of the Rh-C bond into the N=O group of nitrosobenzene (B162901) yields a six-membered rhodacycle. Protonolysis of this intermediate, followed by intramolecular cyclization and dehydration, affords the final 1H-indazole product.

Another significant pathway involves the palladium-catalyzed benzannulation of pyrazoles with internal alkynes. This method allows for the construction of 1H-indazoles with various substituents on the benzene (B151609) ring. The reaction proceeds through a sequence of steps, including the regioselective dialkenylation of the pyrazole (B372694), followed by a thermal 6π-electrocyclization and subsequent oxidation to yield the indazole product. nih.gov

Metal-free approaches have also been developed. For example, the synthesis of 1-aryl-1H-indazoles can be achieved from arylhydrazones of 2-fluoro-5-nitroacetophenone through deprotonation and a subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.gov The presence of the electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack. This type of pathway is highly relevant to 6-fluoro-1H-indazole-5-carboxylic acid, as the fluorine and carboxylic acid groups are also electron-withdrawing and can influence the feasibility of similar cyclization strategies.

Computational Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of indazole synthesis and functionalization. These studies provide insights into reaction energetics, transition state geometries, and the roles of catalysts and reagents. For instance, DFT calculations have been employed to study the regioselectivity of N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. These calculations, including Natural Bond Orbital (NBO) analyses, helped to rationalize the observed N¹- and N²-alkylation patterns by examining the partial charges and Fukui indices of the nitrogen atoms, suggesting that a chelation mechanism favors N¹-substitution in the presence of cesium, while other non-covalent interactions lead to the N²-product. researchgate.net

In the context of functionalization, DFT calculations have been used to investigate the mechanism of a copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. These studies suggested that a 1,2-hydride shift is the rate-determining step of the reaction. researchgate.net Similarly, in an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations supported a radical chain mechanism involving an iodine-assisted hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov

Computational studies have also shed light on the stability of indazole tautomers. For the parent indazole, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov B3LYP/6-311++G(d,p) calculations on the reaction of indazole with formaldehyde (B43269) in acidic conditions showed that the 1-substituted isomer is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov Such computational approaches would be invaluable in predicting the reactivity and regioselectivity of transformations involving this compound, where the interplay of electronic effects from the fluorine and carboxylic acid groups can be complex.

Role of Intermediates in Indazole Functionalization

The functionalization of the indazole ring often proceeds through key intermediates that dictate the outcome of the reaction. In transition-metal-catalyzed C-H functionalization, organometallic intermediates play a pivotal role. For example, in the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, a five-membered rhodacycle intermediate is formed via C-H activation. This intermediate then coordinates with the aldehyde, leading to a cyclative capture and ultimately the indazole product. nih.gov

Radical intermediates are also implicated in several indazole functionalization reactions. A metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) is proposed to proceed through a radical pathway. acs.orgorganic-chemistry.org Experimental evidence, such as the inhibition of the reaction by radical scavengers, supports the involvement of radical species. researchgate.net This type of radical-mediated functionalization could be a viable strategy for introducing substituents onto the this compound core.

In some cases, the initial product of a reaction can be considered an intermediate for further transformations. For example, in the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid, (1H-indazol-1-yl)methanol derivatives are formed. These azolylmethanols can act as intermediates for the synthesis of other functionalized indazoles. nih.gov

Understanding the nature and reactivity of these intermediates is critical for controlling the regioselectivity and efficiency of indazole functionalization. For a molecule like this compound, the electron-withdrawing nature of the substituents would stabilize certain intermediates while destabilizing others, thereby influencing the preferred reaction pathway.

Computational Chemistry and Molecular Modeling Studies of 6 Fluoro 1h Indazole 5 Carboxylic Acid and Analogs

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for indazole derivatives and elucidating their binding modes.

Studies on various indazole derivatives have revealed key interactions with a range of protein targets. For instance, docking studies of indazole analogs into the active site of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) have demonstrated their binding efficiency. nih.gov Similarly, indazole-based compounds have been docked into the colchicine (B1669291) binding site of tubulin, suggesting a potential mechanism for their cytotoxic effects. In the context of Fibroblast Growth Factor Receptor (FGFR) kinases, modeling has shown that the indazole nucleus can form crucial hydrogen bonds. Specifically, the N-2 atom of the indazole can form a hydrogen bond with the backbone NH of Ala564, a key interaction for inhibitory activity. nih.gov

The indazole scaffold is recognized as a privileged structure in medicinal chemistry, partly due to its ability to act as a bioisostere for other important functional groups like indole (B1671886) and phenol. pharmablock.com The nitrogen atoms in the indazole ring can serve as both hydrogen bond donors and acceptors, enabling diverse and strong interactions with protein active sites. pharmablock.com For example, in studies targeting VEGFR-2, the indazole core was essential for establishing key binding interactions. nih.gov

Table 1: Predicted Ligand-Protein Interactions for Indazole Analogs This table is a representative summary based on findings from multiple studies on different indazole derivatives and protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| HIF-1α | Specific active site residues | Hydrogen Bonding, Hydrophobic | nih.gov |

| FGFR1 | Ala564, Asp641 | Hydrogen Bonding | nih.gov |

| VEGFR-2 | Solvent accessible region residues | Hydrogen Bonding, van der Waals | nih.gov |

| SAH/MTAN | ASP197, PHE151, ILE152, GLU172, MET173 | Hydrogen Bonding, Hydrophobic | nih.gov |

| p110α | Tyr867, Asp841 | Hydrogen Bonding | pharmablock.com |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For indazole libraries, both ligand-based and structure-based virtual screening approaches have been employed.

Ligand-based virtual screening, which utilizes knowledge of known active molecules, has been used to identify potential estrogen receptor alpha (ERα) inhibitors from a library of asymmetrical hexahydro-2H-indazole analogs. ugm.ac.id This approach often involves the generation of a pharmacophore model from a set of known active compounds. ugm.ac.id

Structure-based virtual screening, which relies on the 3D structure of the target protein, has been used to screen indazole derivatives for various targets. For example, a pharmacophore model derived from the crystal structure of soybean lipoxygenase was used to screen an in-house library of N-substituted pyrroles conjugated with 5- or 6-indazole moieties to identify novel inhibitors. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing insights that are not available from static docking poses.

For indazole derivatives, MD simulations have been used to confirm the stability of the ligand within the binding pocket of the target protein. For instance, a simulation of a potent indazole derivative bound to HIF-1α showed that the compound remained stable in the active site throughout the simulation. nih.gov Similarly, MD simulations of thiazolyl-indazole derivatives bound to the SARS-CoV-2 main protease (MPro) were used to evaluate the stability of the complex. researchgate.net These simulations can reveal important information about the conformational changes of both the ligand and the protein upon binding and can help to refine the understanding of the binding mode. Studies on indazole derivatives targeting α-amylase and α-glucosidase have also utilized MD simulations to confirm the stability of the top-ranked compounds in the enzyme's active site. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Both 2D-QSAR and 3D-QSAR methodologies have been applied to indazole derivatives to understand their bioactivity. 2D-QSAR studies have been conducted on hexahydroindazole derivatives to model their anti-inflammatory activity, identifying key molecular descriptors that correlate with biological function. researchgate.net

3D-QSAR studies, which consider the three-dimensional properties of the molecules, have been used to investigate indazole derivatives as HIF-1α inhibitors. nih.gov These studies generate steric and electrostatic contour maps that provide a visual representation of the regions where bulky groups or electron-withdrawing/donating groups would enhance or decrease activity, thus providing a structural framework for designing new inhibitors. nih.gov Another study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing developed a QSAR model using a combination of 2D and 3D descriptors, which successfully explained and predicted the inhibitory activity. nih.gov

Table 2: Key Descriptors in QSAR Models for Indazole Analogs This table presents examples of descriptors found to be significant in various QSAR studies of indazole derivatives.

| QSAR Model Type | Descriptor Class | Example Descriptors | Biological Activity | Reference |

|---|---|---|---|---|

| 2D-QSAR | Topological, Physicochemical | Bromines Count, chi2, SA Hydrophilic Area | Anti-inflammatory | researchgate.net |

| 3D-QSAR | Steric, Electrostatic | CoMFA/CoMSIA fields | HIF-1α Inhibition | nih.gov |

| 2D/3D-QSAR | Various | AATS1v, RDF55m, E1s, ATSC3s, AATSC7s | SAH/MTAN Inhibition | nih.gov |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used to screen large databases of compounds for molecules that match the pharmacophore and are therefore likely to be active.

Pharmacophore models have been successfully developed for various classes of indazole derivatives. For example, a five-point pharmacophore hypothesis was generated for indazole derivatives acting as HIF-1α inhibitors, which can be used in conjunction with 3D-QSAR contour maps to design more potent compounds. nih.gov Another study on asymmetrical hexahydro-2H-indazole analogs identified a three-feature pharmacophore model (one hydrophobic, one hydrogen bond acceptor, and aromatic interactions) for ERα inhibition. ugm.ac.id Furthermore, a de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov The development of a pharmacophore model for soybean lipoxygenase inhibitors also guided the discovery of potent indazole carboxamide derivatives. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indazole 5 Carboxylic Acid Derivatives in Pre Clinical Research

Influence of the Fluoro Moiety on Biological Activities of Indazole Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of the carbon-fluorine (C-F) bond can significantly impact a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity for target proteins. rsc.org

Research has shown that the position of the fluorine atom on the indazole ring is critical and can dramatically influence biological activity. rsc.org A compelling example is seen in the development of Rho kinase (ROCK1) inhibitors. A comparative study of two fluorinated indazoles revealed that the placement of the fluorine atom was a key determinant of potency. An indazole derivative with fluorine at the C4 position (compound 51) exhibited low potency, with an IC50 value of 2500 nM. In contrast, moving the fluorine to the C6 position (compound 52) resulted in a significant enhancement of ROCK1 inhibitory potency, with an IC50 value of 14 nM. Furthermore, the 6-fluoroindazole derivative showed a marked increase in oral bioavailability. rsc.org

The number of fluorine atoms can also modulate inhibitory potency and selectivity. In studies of fluorinated indazoles as inhibitors of nitric oxide synthase (NOS) enzymes, it was found that an increasing number of fluorine atoms led to greater inhibitory potency and selectivity for neuronal nitric oxide synthase (nNOS). This effect is hypothesized to be due to the potential of fluorine atoms to form hydrogen bonds within the active site of the enzyme. rsc.org These findings underscore the strategic importance of the fluoro moiety's placement and number in the design of potent and selective indazole-based therapeutic agents.

Table 1: Influence of Fluoro Moiety Position on ROCK1 Inhibitory Potency

Contribution of the Carboxylic Acid Group to Molecular Recognition and Binding

The carboxylic acid functional group is a common feature in biologically active molecules and plays a crucial role in molecular recognition. ijacskros.com It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen), enabling it to form strong and specific interactions with biological targets like proteins and enzymes. ijacskros.com In the context of the 6-fluoro-1H-indazole-5-carboxylic acid scaffold, the carboxylic acid group is vital for anchoring the molecule to its target binding site through these directed hydrogen bonds and other electrostatic interactions. ijacskros.comresearchgate.net

The importance of the carboxylic acid moiety has been demonstrated in the development of inhibitors for various targets. For instance, in the design of dual MCL-1/BCL-2 inhibitors, a scaffold hopping approach began with a carboxylic acid-containing lead compound. rsc.org The subsequent development of a novel N2-substituted, indazole-3-carboxylic acid highlights the essential role of this group in binding. rsc.org Similarly, SAR studies of STAT3 inhibitors revealed that replacing a benzoic acid system with bioisosteres like phenylacetic acid or a tetrazole group resulted in a significant decrease in activity, confirming the critical contribution of the carboxylic acid to the inhibitory function. acs.org

Structural studies provide further evidence for the binding role of this group. X-ray crystallography of indazole-2-yl-acetic acid has shown that the carboxylic acid group participates in forming intermolecular hydrogen bonds, leading to a specific supramolecular architecture. nih.gov In a similar vein, the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, a related heterocyclic acid, shows molecules linked into dimers via O—H···O hydrogen bonds formed by the carboxylic acid groups. nih.gov These observations support the fundamental role of the carboxylic acid group in establishing specific interactions that are often essential for the biological activity of the molecule.

Positional Isomerism and Substituent Effects on Biological Profiles

The biological profile of indazole derivatives is highly sensitive to the position of substituents on the bicyclic ring system. austinpublishinggroup.com This phenomenon, known as positional isomerism, can lead to vastly different pharmacological activities, potencies, and selectivities among isomers. rsc.org As previously noted in the case of fluorinated indazoles targeting ROCK1, a simple shift of a fluorine atom from the C4 to the C6 position increased potency by over 175-fold. rsc.org

The influence of substituent positioning extends beyond just fluorine. SAR studies on a wide range of indazole derivatives have revealed that functional groups at different positions are critical for various biological activities. For example:

C3 Position : The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent IDO1 enzyme inhibition. nih.gov

C4 Position : The introduction of a bromine atom at the C4 position of indazole yielded a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com

C5 Position : 3-Aminopiperidinyl-substituted indazoles at the C5 position have been explored as potential Rho kinase inhibitors. austinpublishinggroup.com

C6 Position : In addition to the aforementioned 6-fluoro substitution, other 6-anilinoindazoles have been described as inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com

C7 Position : 7-Methoxyindazole and 7-nitroindazole (B13768) have been identified as nitric oxide synthase inhibitors, with the former being particularly active in in-vitro enzymatic assays. austinpublishinggroup.com

Furthermore, the interplay between substituents at different positions is also a key factor. In one study on anti-cancer agents, researchers investigated whether exchanging hydrophobic and hydrophilic groups at the C3 and C6 positions would retain biological activity, demonstrating that the relative placement of different functional groups is a critical consideration in drug design. nih.gov

Table 2: Examples of Positional Isomerism and Substituent Effects in Indazole Derivatives

Scaffold Hopping and Bioisosteric Replacements with Indazole Cores

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining desired biological activity. researchgate.netnih.gov Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold, whereas bioisosteric replacement involves swapping a functional group with another that has similar physicochemical or biological properties. researchgate.netnih.gov The indazole ring is an attractive scaffold for these approaches due to its versatile biological activities and synthetic accessibility. nih.gov

A notable example of scaffold hopping involves the development of dual MCL-1/BCL-2 inhibitors, where researchers successfully replaced an indole (B1671886) core with an indazole framework. rsc.org This strategic hop from one heterocyclic scaffold to another led to a new family of potent inhibitors, demonstrating the utility of the indazole core in exploring novel chemical space. rsc.org

The indazole ring can also serve as a bioisostere for other heterocyclic systems. In the development of androgen receptor antagonists, replacing a metabolically labile indole B-ring with an indazole ring resulted in a derivative with dramatically improved in vitro metabolic stability. nih.gov This highlights how bioisosteric replacement with an indazole can be used to optimize the pharmacokinetic profile of a lead compound. These strategies are instrumental in lead optimization, allowing medicinal chemists to overcome challenges related to potency, selectivity, metabolic stability, and intellectual property. researchgate.netresearchgate.net

Table 3: Example of Scaffold Hopping from an Indole to an Indazole Core

Advanced Analytical Techniques for the Characterization and Structural Elucidation of Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indazole Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information for the structural assignment of 6-fluoro-1H-indazole-5-carboxylic acid.

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring system. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups. The protons on the indazole ring will show characteristic coupling patterns (doublets and doublets of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom. The acidic proton of the carboxylic acid group and the N-H proton of the indazole ring are typically observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the fluorine and carboxyl substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectrum of fluorinated organic compounds. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound. Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H3 | ~8.2 | - | JH3-H4 ≈ 1 Hz |

| H4 | ~7.8 | ~115 | JH4-F ≈ 4 Hz, JH4-H3 ≈ 1 Hz |

| H7 | ~7.9 | ~120 | JH7-F ≈ 9 Hz |

| NH | ~13.5 (broad) | - | - |

| COOH | ~12.5 (broad) | - | - |

| C3 | - | ~135 | - |

| C4 | - | ~115 | ²JC4-F ≈ 25 Hz |

| C5 | - | ~125 | ²JC5-F ≈ 15 Hz |

| C6 | - | ~160 | ¹JC6-F ≈ 250 Hz |

| C7 | - | ~120 | ³JC7-F ≈ 10 Hz |

| C7a | - | ~140 | - |

| C3a | - | ~122 | - |

| COOH | - | ~168 | - |

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity and spatial relationships within the molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between adjacent aromatic protons, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help confirm through-space interactions between nearby protons, further solidifying the structural assignment.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as it can affect their physical and chemical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphic forms. nih.govnih.gov

In the solid state, the NMR signals are much broader than in solution due to anisotropic interactions. Techniques like magic-angle spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. irispublishers.com ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment that provides chemical shift information for each carbon in the solid state.

Different polymorphs of this compound would likely exhibit distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. soton.ac.uk These spectral differences, such as changes in chemical shifts or the splitting of signals for crystallographically inequivalent molecules, can be used to identify and quantify the different polymorphic forms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₅FN₂O₂), the expected exact mass can be calculated and compared to the experimental value.

Table 2: HRMS Data for this compound.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 181.0408 |

| [M-H]⁻ | 179.0262 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of protonated this compound, [M+H]⁺, would likely involve initial losses of small neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The indazole ring itself can also undergo characteristic fragmentation.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound. Note: These are predicted fragmentation pathways. The relative abundance of fragment ions can vary depending on the experimental conditions.

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 163.0302 | H₂O | Loss of water from the carboxylic acid |

| 153.0457 | CO | Loss of carbon monoxide from the ion after initial rearrangement |

| 136.0381 | COOH | Loss of the carboxylic acid radical |

| 125.0353 | HCN + CO | Sequential loss of hydrogen cyanide and carbon monoxide from the indazole ring |

By carefully analyzing the masses of the fragment ions, the structural features of this compound can be confirmed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, these techniques provide a molecular fingerprint.

In the analysis of this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of its key functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids in the solid state. spectroscopyonline.comorgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid is also prominent, appearing as a strong, sharp absorption typically between 1710 and 1680 cm⁻¹ for aromatic acids, with the exact frequency influenced by conjugation and hydrogen bonding. spectroscopyonline.com The C-O stretching vibration is generally observed in the 1320-1210 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com

The indazole ring itself presents several characteristic bands. The N-H stretch of the pyrazole (B372694) ring is typically observed as a medium to sharp band around 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. libretexts.org The presence of the fluorine substituent is confirmed by the C-F stretching vibration, which is typically a strong band in the 1250-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=O stretch are typically strong, aiding in the structural confirmation. nih.govnih.gov Differential Raman spectroscopy has been effectively used to distinguish between different indazole and indole (B1671886) derivatives. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (very broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 (strong, sharp) | Strong |

| Indazole Ring | N-H Stretch | 3300 - 3100 (medium) | Medium |

| Aromatic System | C-H Stretch | 3100 - 3000 (medium) | Strong |

| Aromatic System | C=C Ring Stretch | 1600 - 1450 (medium-strong) | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 (medium) | Medium |

| Fluoro Substituent | C-F Stretch | 1250 - 1000 (strong) | Medium |

| Carboxylic Acid | O-H Bend (out-of-plane) | 960 - 900 (broad, medium) | Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For an achiral molecule like this compound, the primary role of X-ray crystallography is to confirm its planar structure and elucidate intermolecular interactions. The analysis would reveal the planarity of the fused indazole ring system. Crucially, it would detail the hydrogen-bonding network, which is a dominant feature in the crystal structure of such compounds. semanticscholar.org It is expected that the carboxylic acid groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds between two molecules. nih.gov Furthermore, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially forming N-H···N or N-H···O bonds with adjacent molecules, creating extended supramolecular architectures. semanticscholar.orgnih.gov

The resulting crystal structure data would provide precise measurements of the C-F, C=O, C-O, N-H, and various C-C and C-N bond lengths, confirming the connectivity and bonding arrangement of the molecule.

Table 2: Expected X-ray Crystallographic Data for this compound

| Parameter | Expected Finding | Significance |

| Molecular Geometry | Largely planar indazole ring | Confirms aromatic bicyclic structure |

| Conformation | Orientation of the carboxylic acid group relative to the ring | Defines the stable solid-state conformation |

| Hydrogen Bonding | O-H···O dimers between carboxylic acids; N-H···N or N-H···O interactions | Elucidates intermolecular forces and crystal packing |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the dimensions and angles of the basic repeating unit |

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and purity assessment.

LC-MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for confirming the identity and assessing the purity of this compound.

In a typical reversed-phase LC method, the compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid is protonated and gives sharp peaks. wiley.com

The eluting compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). For this compound, analysis in negative ion mode would be highly effective, detecting the deprotonated molecule [M-H]⁻. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov This technique allows for the detection and potential identification of trace-level impurities.

Table 3: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Gradient | Gradient elution (e.g., 5% to 95% B over several minutes) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Ion (m/z) | [M-H]⁻ (Calculated for C₈H₄FN₂O₂⁻: 179.02) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. ajrconline.org For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. utexas.edu

The choice of mobile phase (eluent) is critical. A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. ajrconline.org Due to the acidic nature of the carboxyl group, which can cause streaking on the silica plate, it is often necessary to add a small amount of acetic or formic acid to the mobile phase. libretexts.org This suppresses the ionization of the carboxylic acid, leading to a more compact spot and a more reliable retention factor (Rf) value. Visualization is typically achieved under UV light (254 nm), where the aromatic indazole ring will absorb and appear as a dark spot.

Table 4: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane / Acetic Acid (e.g., 50:50:1 v/v/v) |

| Application | Spotting of a dilute solution of the compound in a polar solvent (e.g., methanol) |

| Visualization | UV lamp at 254 nm |

| Expected Rf | ~0.3 - 0.6 (highly dependent on the exact solvent ratio) |

Advanced Techniques for Chiral Analysis (e.g., Ion Mobility Mass Spectrometry)

While this compound is an achiral molecule, advanced techniques like ion mobility-mass spectrometry (IM-MS) are critical for the analysis of its potential chiral derivatives, which are common in medicinal chemistry. nih.gov

IM-MS separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, which is quantified as a collision cross-section (CCS). acs.org Standard MS is "chiral-blind" because enantiomers have identical masses. researchgate.net Similarly, IM-MS cannot directly separate enantiomers as they typically have identical CCS values.

However, chiral analysis becomes possible by introducing a chiral selector. nih.gov Enantiomers can be derivatized with a chiral tag, creating diastereomers that have different shapes and thus different CCS values, allowing for their separation by ion mobility. nih.govrsc.org Alternatively, non-covalent diastereomeric complexes can be formed in the gas phase by introducing a chiral reference compound. These complexes will have distinct conformations and CCS values, enabling their differentiation. IM-MS provides an orthogonal dimension of separation to LC and MS, offering powerful capabilities for resolving complex isomeric mixtures. frontiersin.org

Chemical Biology Applications of 6 Fluoro 1h Indazole 5 Carboxylic Acid and Its Derivatives Pre Clinical Context

Enzyme Inhibition Profiles of Indazole Derivatives (Pre-clinical)

The versatility of the indazole core allows for substitutions that can be tailored to fit the active sites of various enzymes, leading to potent and sometimes highly selective inhibition. nih.gov Pre-clinical studies have identified indazole derivatives as inhibitors of several key enzyme families, most notably protein kinases.

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govresearchgate.net Several indazole-based kinase inhibitors, such as Axitinib and Pazopanib, are already in clinical use for cancer therapy. researchgate.net

Epidermal Growth Factor Receptor (EGFR): A series of 1H-indazole derivatives were developed through structure-guided design, leading to compounds with potent activity against EGFR. One derivative, compound 109, demonstrated strong potency against both EGFR and the resistant EGFR T790M mutant with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov This compound also showed significant antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations. nih.gov

Anaplastic Lymphoma Kinase (ALK): Starting from a 3-amino-5-substituted indazole scaffold, researchers developed novel derivatives with potent inhibitory activity against ALK. nih.gov The derivative known as entrectinib (B1684687) emerged as a highly potent ALK inhibitor with an IC50 value of 12 nM. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): Novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been evaluated as FGFR inhibitors. nih.gov One compound from this series was identified as a potent FGFR1 inhibitor, with an enzymatic inhibition IC50 of 69.1 ± 19.8 nM. nih.gov Another series of 1H-indazole-based derivatives, developed using a fragment-led design, showed inhibition of FGFR1-3 in the micromolar range (0.8–90 μM). nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a significant target for anti-inflammatory drugs. researchgate.netnih.gov In vitro assays have shown that indazole and its derivatives can inhibit COX-2 in a concentration-dependent manner. researchgate.netnih.gov For instance, 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against COX-2, with inhibition ranging from 36–50% at a 10 μM concentration. nih.gov This inhibition of COX-2 is believed to contribute significantly to the anti-inflammatory effects of these compounds. researchgate.netnih.gov

Table 1: Pre-clinical Inhibition of Kinase Targets by Indazole Derivatives

| Derivative Class/Compound | Target Kinase | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| Substituted 1H-indazole (Cpd 109) | EGFR | 8.3 nM | nih.gov |

| Substituted 1H-indazole (Cpd 109) | EGFR T790M | 5.3 nM | nih.gov |

| 3-Aminoindazole (Entrectinib) | ALK | 12 nM | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole (Cpd 101) | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| 2,3-diphenyl-2H-indazoles | COX-2 | 36-50% inhibition at 10 µM | nih.gov |

Beyond kinases, the indazole scaffold has been employed to target other classes of enzymes implicated in a variety of diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that has become a target for cancer immunotherapy. A novel series of 1H-indazole derivatives with disubstitutions at the 4- and 6-positions were synthesized and tested for IDO1 inhibition. nih.gov Several compounds displayed significant inhibitory activity, with the most potent derivative exhibiting an IC50 value of 5.3 μM. nih.gov

Table 2: Pre-clinical Inhibition of Other Enzyme Targets by Indazole Derivatives

| Derivative Class/Compound | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| Disubstituted 1H-indazole (Cpd 120) | IDO1 | 5.3 µM | nih.gov |

Pre-clinical Investigations of Specific Pharmacological Activities

The enzyme-inhibiting properties of indazole derivatives translate into a range of pharmacological effects that have been characterized in various pre-clinical cellular and in vitro models.

Indazole derivatives have demonstrated significant potential as anticancer agents in numerous pre-clinical studies. researchgate.netrsc.orgnih.gov Their mechanisms of action often involve the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration and invasion. rsc.org

One study reported a series of indazole derivatives, among which compound 2f showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org In the 4T1 breast cancer cell line, compound 2f inhibited proliferation and colony formation, and dose-dependently promoted apoptosis. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, compound 2f was found to decrease mitochondrial membrane potential and increase levels of reactive oxygen species (ROS) in 4T1 cells. rsc.org

Another study designed and synthesized indazole-pyrimidine based compounds as potential anticancer agents. rsc.org Compound 6e from this series exhibited nanomolar GI50 values against leukemia (CCRF-CEM, 525-901 nM) and renal cancer (CAKI-1, 992 nM) cell lines. rsc.org A separate series of 1H-indazole-3-amine derivatives was evaluated against a panel of human cancer cell lines, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while displaying lower toxicity to normal cells. nih.gov

Table 3: Pre-clinical Anticancer Activity of Indazole Derivatives in Cellular Models

| Derivative/Compound | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Compound 2f | Various | 0.23–1.15 µM | Inhibited proliferation, induced apoptosis, increased ROS | rsc.org |

| Compound 6e | CCRF-CEM (Leukemia) | 901 nM | Potent growth inhibition | rsc.org |

| Compound 6e | MOLT-4 (Leukemia) | 525 nM | Potent growth inhibition | rsc.org |

| Compound 6e | CAKI-1 (Renal) | 992 nM | Potent growth inhibition | rsc.org |

| Compound 6o | K562 (Leukemia) | 5.15 µM | Induced apoptosis and affected cell cycle | nih.gov |

| Indazole Curcumin Analogs | WiDr (Colorectal) | 33.64 µM | Cytotoxic activity with good selectivity | japsonline.com |

The anti-inflammatory properties of indazole and its derivatives have been well-documented in pre-clinical models. researchgate.netnih.gov These compounds have been shown to act through mechanisms that involve the inhibition of key inflammatory mediators. nih.gov

In a study using the carrageenan-induced rat paw edema model, a standard for screening acute anti-inflammatory activity, indazole and its derivatives demonstrated significant, dose-dependent, and time-dependent inhibition of edema. researchgate.netnih.gov For example, 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at a 100 mg/kg dose. nih.gov

The underlying mechanisms for this activity were investigated in vitro. The test compounds were found to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. researchgate.netnih.gov Additionally, these derivatives exhibited free radical scavenging activity, further contributing to their anti-inflammatory profile. researchgate.net

Table 4: Pre-clinical Anti-inflammatory Activity of Indazole Derivatives

| Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced rat paw edema | 61.03% max inhibition (at 100 mg/kg) | nih.gov |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | 83.09% max inhibition (at 100 mg/kg) | nih.gov |

| Indazole Derivatives | In vitro COX-2 inhibition | Concentration-dependent inhibition | researchgate.net |

| Indazole Derivatives | In vitro cytokine assay (TNF-α, IL-1β) | Concentration-dependent inhibition | researchgate.net |

Indazole-containing compounds have been explored for their potential to combat microbial infections, showing activity against bacteria, fungi, and protozoa. nih.govmdpi.com

Antibacterial Activity: In one study, a series of N-methyl-3-aryl indazoles showed activity against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Another evaluation of new indazole derivatives found that compounds 2 and 3 showed some antibacterial activity, particularly against strains of Enterococcus faecalis, while compound 5 had a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com

Antifungal Activity: The N-methyl-3-aryl indazoles mentioned above were also found to be active against the fungal strain Candida albicans. nih.gov However, in another study focusing on quinoline-3-carboxylic acid derivatives, the compounds exhibited significant antibacterial but only weak antifungal activities. nih.gov

Antiprotozoal Activity: Benzimidazole derivatives, which are structurally related to indazoles, have shown good anti-protozoal potency. nih.gov A study on amidinobenzimidazole derivatives connected to a triazole moiety found that some compounds had enhanced inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. One derivative was more potent than the reference drug nifurtimox (B1683997) and showed minimal toxicity towards mammalian cells. nih.gov

Table 5: Pre-clinical Antimicrobial Activity of Indazole Derivatives

| Derivative Class | Target Organism(s) | Activity Metric (MIC) | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | E. coli, B. cereus (Bacteria) | Not specified | nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans (Fungus) | Not specified | nih.gov |

| Indazole Derivative 5 | S. aureus, S. epidermidis (Bacteria) | 64-128 µg/mL | mdpi.com |

| Indazole Derivatives 2 & 3 | E. faecalis (Bacteria) | ≤ 128 µg/mL | mdpi.com |

| Amidinobenzimidazole-triazole hybrid | Trypanosoma brucei (Protozoa) | More potent than nifurtimox | nih.gov |

Other Pre-clinical Biological Activities (e.g., Anti-HIV, Antiarrhythmic, Antidiabetic, Antioxidant)

Derivatives of the indazole core structure have been evaluated for a variety of biological activities in preclinical settings. While specific studies on 6-fluoro-1H-indazole-5-carboxylic acid are limited in some of these areas, the broader class of indazole derivatives, including those with fluorine substitution, has shown promise.

Anti-HIV Activity:

The indazole nucleus is a component of various heterocyclic compounds that have been investigated for their anti-HIV properties. nih.govnih.gov The mechanism of action for many anti-HIV compounds involves the inhibition of key viral enzymes such as reverse transcriptase. While specific preclinical data for derivatives of this compound are not extensively reported in publicly available literature, the general class of fluorinated heterocycles is of significant interest in the development of antiviral agents. The presence of fluorine can enhance binding affinity and metabolic stability, which are desirable properties for anti-HIV drugs. nih.gov Structure-activity relationship (SAR) studies on related heterocyclic systems, such as indole (B1671886) derivatives, have demonstrated that specific substitutions can lead to potent inhibition of HIV-1 fusion. nih.gov Further research is warranted to explore the potential of N-substituted 6-fluoro-1H-indazole-5-carboxamides and other derivatives as novel anti-HIV agents.

Antiarrhythmic Activity:

Indazole derivatives have been recognized for their potential cardiovascular effects, including antiarrhythmic properties. nih.govnih.gov The mechanism of antiarrhythmic drugs often involves the modulation of cardiac ion channels. nih.gov While direct preclinical electrophysiology studies on this compound derivatives are not widely documented, the general class of indazoles has been explored for such activities. The structural features of the indazole core allow for modification to target specific ion channels involved in cardiac rhythm. Future preclinical studies would be necessary to evaluate the effects of this compound derivatives on cardiac action potentials and specific ion currents to determine their potential as antiarrhythmic agents.

Antidiabetic Activity:

Several studies have highlighted the potential of indazole derivatives as antidiabetic agents. One of the key targets for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates into glucose. A study on a series of indazole-based thiadiazole hybrid derivatives, synthesized from a starting material structurally related to this compound (5-methyl-1H-indazole-3-carboxylic acid), demonstrated significant α-glucosidase inhibitory activity. researchgate.netacs.orggoogle.comresearchgate.net Notably, a fluoro-substituted analog was identified as the most potent inhibitor in the series, suggesting that the fluorine atom in the 6-position of the indazole ring could be beneficial for this activity. researchgate.net

Antioxidant Activity:

The antioxidant potential of indazole derivatives has been investigated in various preclinical models. These compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net A study on substituted N-hydrazinecarbothioamide indazoles demonstrated potent radical scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The IC50 values for the most active compounds were in the low micromolar range, comparable to the standard antioxidant ascorbic acid. nih.gov This suggests that the indazole scaffold is a promising template for the development of novel antioxidants. The presence of the fluoro and carboxylic acid groups on this compound could modulate this activity, and its derivatives warrant further investigation.

Table 1: Preclinical Biological Activities of Selected Indazole Derivatives

| Biological Activity | Derivative Class | Key Findings |

|---|---|---|

| Antidiabetic | Indazole-based thiadiazole hybrids | A fluoro-substituted analog was the most potent α-glucosidase inhibitor. researchgate.net |

| Antioxidant | N-hydrazinecarbothioamide indazoles | Displayed potent DPPH and ABTS radical scavenging activity with low µM IC50 values. nih.gov |

Application of this compound as a Synthetic Precursor in Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors. nih.gov The indazole core can serve as a scaffold that mimics the purine (B94841) hinge-binding motif of ATP, a key interaction for many kinase inhibitors. The carboxylic acid group at the 5-position provides a convenient handle for synthetic modification, allowing for the introduction of various side chains to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetics.

For instance, the synthesis of novel fibroblast growth factor receptor 1 (FGFR1) inhibitors has been achieved using an indazole scaffold. nih.gov In a typical synthetic route, the carboxylic acid of a compound like this compound could be converted to an amide through coupling with a variety of amines. This approach allows for the systematic exploration of the chemical space around the indazole core to identify potent and selective inhibitors. The fluorine atom at the 6-position can contribute to improved metabolic stability and potency. nih.gov

Exploration in Fragment-Based Drug Discovery and Lead Generation

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Hits from these screens are then optimized and grown into more potent, drug-like molecules.

This compound possesses ideal characteristics for inclusion in a fragment library. Its relatively small size, coupled with the presence of key functional groups (a hydrogen bond donor/acceptor in the indazole ring, a hydrogen bond acceptor/donor in the carboxylic acid, and the polar fluorine atom), makes it an attractive starting point for FBDD campaigns.

A notable example of an indazole-containing fragment leading to a potent inhibitor is the discovery of Janus kinase (JAK) inhibitors. A fragment screen identified a 6-arylindazole as a hit, which was subsequently optimized through structure-based design to yield a potent JAK inhibitor. researchgate.net The carboxylic acid group on this compound would be particularly useful in FBDD as it is a common feature in fragments designed to bind to "hot-spot" residues on protein surfaces. Furthermore, the fluorine atom can be a valuable probe in ¹⁹F-NMR screening, a sensitive technique for detecting fragment binding. nih.gov

Future Research Directions and Uncharted Territories

Development of Novel and Efficient Synthetic Routes for Fluorinated Indazoles

The synthesis of highly substituted indazoles can be complex, often requiring lengthy routes that limit the ability to introduce chemical diversity at a late stage. Future research is increasingly focused on developing more innovative, efficient, and environmentally benign methods for creating fluorinated indazoles. A significant trend is the move towards metal-free synthesis, which offers a practical and greener alternative to traditional metal-catalyzed reactions.

One promising approach involves the direct, regioselective C-3 fluorination of 2H-indazoles using reagents like N-fluorobenzenesulfonimide (NFSI) in water, a method that is scalable and proceeds under mild, ambient conditions. Other modern strategies include intramolecular C-N bond formation and diazotization reactions, which provide rapid and high-yield pathways to indazole-carboxylic acid derivatives. Researchers are also exploring photocatalytic methods, such as arene C-H amination, which utilize aromatic N-heterocyclic radicals as key intermediates to form new bonds under gentle conditions. The development of these novel routes is critical for building libraries of diverse fluorinated indazoles for biological screening.

| Synthetic Strategy | Key Features | Potential Advantages |

| Metal-Free C-3 Fluorination | Uses NFSI in water; operates under ambient conditions. | Environmentally friendly, high regioselectivity, broad functional group tolerance. |

| Diazotization Reactions | Converts ortho-aminobenzacetamides directly to indazole derivatives. | Operational simplicity, mild conditions, rapid reaction rates, high yields. |

| Late-Stage Diversification | Focuses on modifying the indazole core in later synthetic steps. | Rapid access to a wide array of substituted indazoles from a common intermediate. |

| Photocatalytic C-H Amination | Involves nitrogen-centered radical intermediates. | Can be used to modify medicinally relevant structures with high efficiency. |

Discovery of Unexplored Biological Targets for Indazole Scaffolds

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities by interacting with a wide array of biological targets. They are well-established as potent kinase inhibitors, targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and VEGFR-2, which are crucial in cancer therapy. Beyond kinases, indazole-based molecules have been developed as inhibitors of acetyl-CoA carboxylase, estrogen receptor degraders, and modulators of the PI3K/AKT/mTOR pathway.

The structural versatility of the indazole scaffold suggests that its therapeutic potential extends far beyond these known targets. Future research will focus on identifying and validating novel biological targets for this privileged structure. Fragment-based drug design and high-throughput screening of diverse indazole libraries are powerful methods for discovering new interactions. For example, recent studies have identified indazole derivatives that inhibit Unc-51-like kinase 1 (ULK1), an enzyme involved in autophagy, and USP7, a deubiquitinating enzyme, indicating that uncharted target spaces remain to be explored. The continued exploration of these scaffolds against new enzyme families and cellular pathways is a crucial frontier for developing next-generation therapeutics.

| Known Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | FGFR, EGFR, VEGFR-2, Pim kinases, GSK-3. | Oncology, Inflammatory Diseases. |

| Other Enzymes | USP7, ULK1, Acetyl-CoA carboxylase, α-glucosidase. | Oncology, Metabolic Disorders. |

| Receptors & Pathways | Estrogen Receptor (ER-α), PI3K/AKT/mTOR pathway. | Oncology. |

| Inflammatory Mediators | Tumor Necrosis Factor α (TNFα). | Inflammatory Diseases. |

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based drugs. These computational tools can dramatically accelerate the entire research pipeline, from designing novel synthetic routes to predicting biological activity and identifying new therapeutic targets.

Advanced Mechanistic Studies of Indazole-Mediated Biological Processes

A deep understanding of how indazole derivatives function at a molecular level is essential for designing more potent and selective drugs. Future research will increasingly employ advanced analytical and computational techniques to elucidate the mechanisms of both chemical synthesis and biological action.

For synthetic reactions, detailed mechanistic studies are needed to optimize conditions and expand the scope of novel transformations. This can involve a combination of experimental techniques, such as solution and solid-state Nuclear Magnetic Resonance (NMR), and theoretical calculations to map reaction pathways and identify key intermediates, such as diazonium salts or radical species.

In the biological realm, understanding how these molecules interact with their targets is paramount. Computational docking studies and X-ray crystallography can reveal the precise binding modes of indazole inhibitors within the active sites of enzymes. For instance, docking studies have identified key hydrogen bonds and interactions between indazole derivatives and conserved amino acid residues like Tyr-151 and Ser-60 in TNFα, validating their role in inhibition. These detailed atomic-level insights are invaluable for structure-guided drug design, enabling the rational optimization of lead compounds to improve their efficacy and selectivity.

Q & A

Basic Research Questions